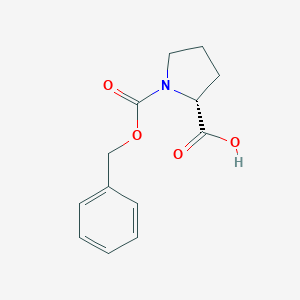

Z-D-Pro-OH

Vue d'ensemble

Description

Z-D-Pro-OH: N-Benzyloxycarbonyl-D-proline , is an organic compound with the chemical formula C₁₃H₁₅NO₄ . It is a white solid that is soluble in organic solvents and has a relatively high melting point and boiling point . This compound is a chiral molecule with a D-configuration and is often used as a reagent to protect amino acids in organic synthesis .

Mécanisme D'action

- Role : PRODH/POX catalyzes the conversion of proline into ∆1-pyrroline-5-carboxylate (P5C). During this process, electrons are transferred to the electron transport chain, producing ATP for cell survival, or they directly reduce oxygen, generating reactive oxygen species (ROS) that can induce apoptosis or autophagy .

- Z-D-Pro-OH drives apoptosis, autophagy, or survival, depending on the metabolic context. The mechanism for the differential PRODH/POX-dependent functions remains a challenge in cancer cell biology .

- Collagen Biosynthesis : Up-regulation of collagen prolyl hydroxylases (involved in collagen biosynthesis) affects proline availability. Collagen metabolism plays a role in determining cancer development and progression .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

N-Benzyloxycarbonyl-D-proline is an N-Cbz-protected form of D-proline . It is used to prepare trichostatin A and trapoxin B analogs as histone deacetylase inhibitors . It is also used to prepare potent and selective nonpeptide inhibitors of caspases 3 and 7 .

Cellular Effects

The cellular effects of N-Benzyloxycarbonyl-D-proline are not well-studied. It is known that the compound can affect cellular processes through its role in the preparation of other bioactive compounds. For example, it is used in the synthesis of histone deacetylase inhibitors, which can influence gene expression and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of N-Benzyloxycarbonyl-D-proline is not well-understood. It is known to be involved in the synthesis of other bioactive compounds. For example, it is used in the preparation of histone deacetylase inhibitors, which can bind to enzymes and alter their activity .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored in a dark place at room temperature .

Metabolic Pathways

It is known that the compound is an N-Cbz-protected form of D-proline , suggesting that it may be involved in proline metabolism.

Transport and Distribution

It is known that the compound is soluble in chloroform, DMSO, ethanol, and methanol .

Méthodes De Préparation

The preparation of N-Benzyloxycarbonyl-D-proline generally involves the following steps :

- The proline benzyl ester is then esterified to N-Benzyloxycarbonyl-D-proline by acid or base catalysis .

D-proline reacts with benzyl alcohol: to generate .

Analyse Des Réactions Chimiques

N-Benzyloxycarbonyl-D-proline: undergoes various types of chemical reactions, including:

Applications De Recherche Scientifique

N-Benzyloxycarbonyl-D-proline: has several scientific research applications, including:

Peptide Synthesis: It is used as a starting material to prepare various peptides of pharmacological importance.

Fluorophore-Labeled Peptides: It is used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers.

Human Neutrophil Elastase Inhibitors: It is used as a reactant to synthesize benzoxazole-derived human neutrophil elastase inhibitors.

Comparaison Avec Des Composés Similaires

N-Benzyloxycarbonyl-D-proline: can be compared with other similar compounds, such as:

N-Benzyloxycarbonyl-L-proline: This compound has a similar structure but with an L-configuration.

N-Cbz-DL-proline: This compound is a proline derivative used for the synthesis of various agents.

The uniqueness of N-Benzyloxycarbonyl-D-proline lies in its D-configuration, which makes it suitable for specific applications in peptide synthesis and other chemical reactions .

Activité Biologique

Z-D-Pro-OH, a derivative of proline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound (Z-derivative of D-Proline hydroxylamine) is a synthetic compound that exhibits various biological activities. Its structural characteristics allow it to interact with biological systems, influencing cellular processes and potentially offering therapeutic benefits.

2. Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cell Proliferation Modulation : Studies have shown that this compound affects cell proliferation in various cell lines. For instance, it has been demonstrated to enhance metabolic activity in endothelial cells, suggesting a role in angiogenesis and tissue regeneration .

- Antioxidant Properties : this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. This property is crucial for preventing cellular damage and promoting cell survival .

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

3.1 Cell Line Studies

A series of experiments were conducted using various cell lines to evaluate the effects of this compound on cell viability and proliferation:

| Concentration (µM) | Cell Viability (%) | Notes |

|---|---|---|

| 10 | 95 | No significant cytotoxicity observed |

| 100 | 85 | Moderate increase in metabolic activity |

| 500 | 70 | Enhanced proliferation noted |

| 1000 | 50 | Cytotoxic effects begin to appear |

These results indicate that this compound promotes cell viability at lower concentrations while showing cytotoxicity at higher doses.

3.2 In Vivo Studies

In vivo studies using animal models have further elucidated the biological activities of this compound:

- Study on Wound Healing : In a rodent model, this compound was applied topically to wounds. Results showed a significant reduction in healing time compared to controls, indicating its potential as a therapeutic agent in wound management .

- Inflammation Model : In models of induced inflammation, administration of this compound resulted in reduced swelling and pain, supporting its anti-inflammatory properties .

4. Conclusion

This compound demonstrates promising biological activities that could have significant implications for therapeutic applications. Its ability to modulate cell proliferation, exhibit antioxidant properties, and reduce inflammation positions it as a potential candidate for further research in regenerative medicine and other therapeutic areas.

Propriétés

IUPAC Name |

(2R)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGVXCZADZNAMJ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214085 | |

| Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6404-31-5 | |

| Record name | N-(Benzyloxycarbonyl)-D-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6404-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006404315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.